2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester
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Overview
Description
2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, a naphthalene moiety, and a benzoic acid ester, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester typically involves multi-step organic reactions. One common method includes the esterification of 2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, industrial processes may employ advanced purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving cell signaling and molecular interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid: Lacks the ester group, which may affect its reactivity and applications.
2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-methoxy-6-(2-naphthalen-1-ylethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-23-19-12-6-10-17(20(19)21(22)24-2)14-13-16-9-5-8-15-7-3-4-11-18(15)16/h3-12H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHNIFFYKFPYKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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